Ciraparantag TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

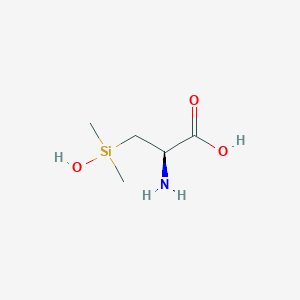

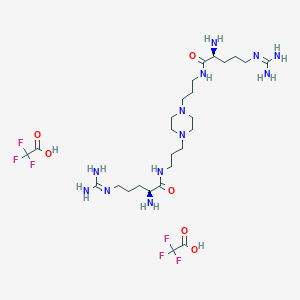

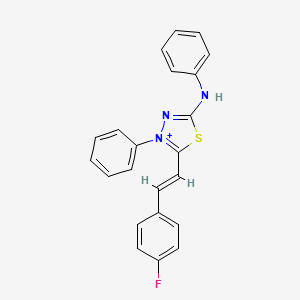

Ciraparantag TFA is a small synthetic water-soluble molecule designed as an anticoagulant reversal agent. It binds noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) such as apixaban, rivaroxaban, and edoxaban . This compound is particularly significant in medical settings where rapid reversal of anticoagulation is necessary to manage bleeding complications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ciraparantag TFA is synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthesis typically involves the use of protecting groups to ensure the selective formation of bonds. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The compound is then lyophilized to obtain it in a stable, dry form suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Ciraparantag TFA undergoes hydrolysis of its peptide bonds after administration, forming primary and secondary metabolites . It does not undergo significant oxidation or reduction reactions.

Common Reagents and Conditions

The hydrolysis of this compound is facilitated by serum peptidases, which break down the peptide bonds under physiological conditions . The major products formed from these reactions are inactive metabolites that are excreted through the urine .

Scientific Research Applications

Chemistry

In chemistry, Ciraparantag TFA is studied for its binding properties and interactions with various anticoagulants. Its ability to form noncovalent bonds with heparins and DOACs makes it a valuable tool for studying anticoagulant mechanisms .

Biology

In biological research, this compound is used to investigate the physiological processes involved in blood coagulation and its reversal. It serves as a model compound for studying the interactions between small molecules and proteins involved in coagulation .

Medicine

Medically, this compound is primarily used as an anticoagulant reversal agent. It is administered intravenously to rapidly reverse the effects of anticoagulants in patients experiencing major bleeding or requiring urgent surgical interventions .

Industry

In the pharmaceutical industry, this compound is being developed and tested in clinical trials to ensure its efficacy and safety as a universal anticoagulant reversal agent .

Mechanism of Action

Ciraparantag TFA exerts its effects by binding noncovalently to anticoagulants through charge-charge interactions. This binding displaces the anticoagulants from their molecular targets, thereby reversing their anticoagulant effects . The compound reaches maximum concentration within minutes after intravenous administration and has a half-life of 12 to 19 minutes . It is primarily hydrolyzed by serum peptidases into inactive metabolites that are excreted in the urine .

Comparison with Similar Compounds

Similar Compounds

Idarucizumab: An antibody fragment that binds to dabigatran with high affinity.

Andexanet alfa: A recombinant factor Xa variant used to reverse the effects of factor Xa inhibitors.

Prothrombin Complex Concentrate (PCC): Contains clotting factors II, VII, IX, and X, used for urgent reversal of anticoagulation.

Uniqueness

Ciraparantag TFA is unique in its ability to bind noncovalently to a wide range of anticoagulants, including both heparins and DOACs . This broad-spectrum activity makes it a promising universal anticoagulant reversal agent, potentially offering advantages over other reversal agents that are specific to certain anticoagulants .

Properties

Molecular Formula |

C26H50F6N12O6 |

|---|---|

Molecular Weight |

740.7 g/mol |

IUPAC Name |

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H48N12O2.2C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;2*3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);2*(H,6,7)/t17-,18-;;/m0../s1 |

InChI Key |

FEGHGRKJVFCLFT-MPGISEFESA-N |

Isomeric SMILES |

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)

![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)